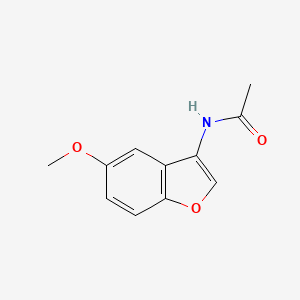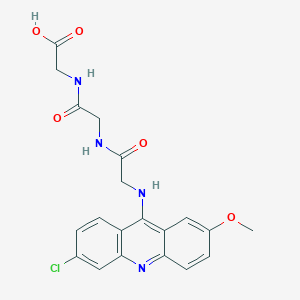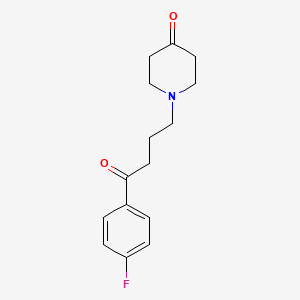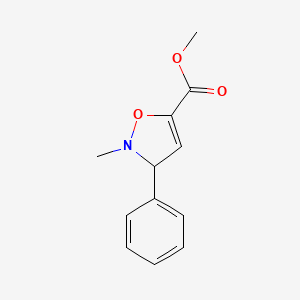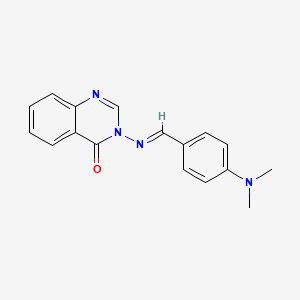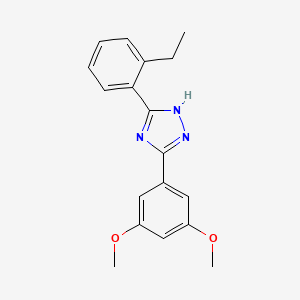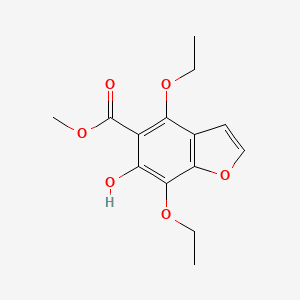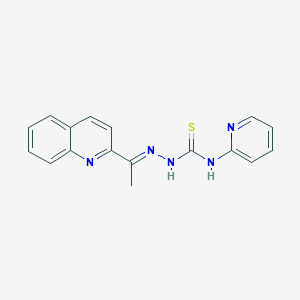![molecular formula C19H30N6O2 B12914797 Ethyl 8-[[4-[diethylamino]-1-methylbutyl]amino]pyrido[2,3-b]pyrazine-6-carbamate CAS No. 19270-44-1](/img/structure/B12914797.png)
Ethyl 8-[[4-[diethylamino]-1-methylbutyl]amino]pyrido[2,3-b]pyrazine-6-carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate is a complex organic compound with a unique structure that combines a pyridopyrazine core with a diethylamino side chain and an ethyl carbamate group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridopyrazine Core: The pyridopyrazine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone.
Introduction of the Diethylamino Side Chain: The diethylamino side chain is introduced through a nucleophilic substitution reaction, where a diethylamino group is attached to the pyridopyrazine core.
Attachment of the Ethyl Carbamate Group: The final step involves the reaction of the intermediate compound with ethyl chloroformate to form the ethyl carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, solvent, and reaction time, as well as purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridopyrazine core or the diethylamino side chain are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate can be compared with other similar compounds, such as:
Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate: Similar structure but with a methyl group on the pyridopyrazine core.
Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)-3-(4-trifluoromethylphenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate: Contains a trifluoromethylphenyl group, which may impart different chemical and biological properties.
The uniqueness of Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
CAS No. |
19270-44-1 |
|---|---|
Molecular Formula |
C19H30N6O2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
ethyl N-[8-[5-(diethylamino)pentan-2-ylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate |
InChI |
InChI=1S/C19H30N6O2/c1-5-25(6-2)12-8-9-14(4)22-15-13-16(24-19(26)27-7-3)23-18-17(15)20-10-11-21-18/h10-11,13-14H,5-9,12H2,1-4H3,(H2,21,22,23,24,26) |
InChI Key |
RECVXEOVZPVSRP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=CC(=NC2=NC=CN=C12)NC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


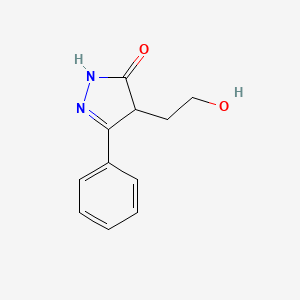
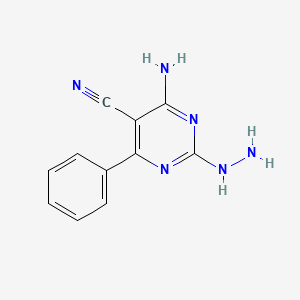
![6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12914723.png)

